2-メチル-4-(4-トリフルオロメチルベンゾイル)ピリジン

説明

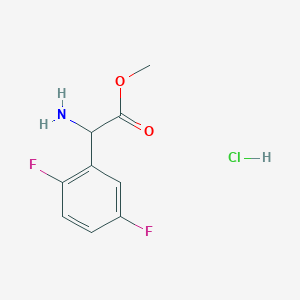

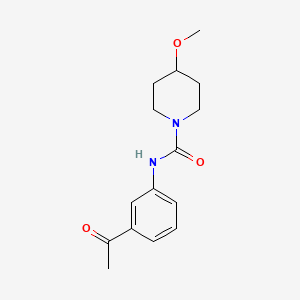

“2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO. It has a molecular weight of 265.23 . The IUPAC name for this compound is (2-methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine” is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine” include a molecular weight of 265.23 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用

農薬工業

2-メチル-4-(4-トリフルオロメチルベンゾイル)ピリジン: 誘導体は、農薬業界で広く使用されており、作物を害虫から保護するために使用されます。この化合物の誘導体であるフルアジホップ-ブチルの導入は、農薬におけるその応用の始まりを示しました。 それ以来、このモチーフを含む20以上の新しい農薬がISO共通名で命名されています .

製薬業界

製薬では、問題の化合物の一部であるトリフルオロメチルピリジン(TFMP)部分を含むいくつかの製品が、市場での使用が承認されています。これらには、ヒト用医薬品と獣医用医薬品が含まれ、5つの製薬製品と2つの獣医用製品が承認されています。 さらに、現在多くの候補が臨床試験中です .

有機化合物の合成

フッ素原子の独特な物理化学的特性とピリジン部分の組み合わせにより、TFMP誘導体の生物活性に貢献しています。 これにより、2-メチル-4-(4-トリフルオロメチルベンゾイル)ピリジンは、農薬、製薬、機能性材料の分野を進歩させるさまざまな有機化合物の合成における貴重な中間体となっています .

気相反応

この化合物は、その安定性と反応性のために、気相反応にも使用されます。 この用途は、研究および産業においてますます重要となっているフッ素化有機化学品の開発において重要です .

フッ素化化学品の開発

フッ素化化学品、特にトリフルオロメチル基を含む化学品の開発は、成長している研究分野です。 過去20年間で発売された農薬の50%以上がフッ素化されており、そのうち約40%がトリフルオロメチル基を含んでいます。これは、2-メチル-4-(4-トリフルオロメチルベンゾイル)ピリジンのような化合物の重要性を強調しています .

動物用医薬品

ヒト用医薬品に加えて、TFMP誘導体は動物用医薬品にも使用されます。 TFMP部分を含む2つの獣医用製品が市場承認を取得しており、この化合物の多様性と獣医学における重要性を示しています .

グリーンケミストリー

この化合物の誘導体は、従来のバッチ反応プロトコルと比較して環境に優しい連続フロー化学を使用して、よりグリーンな方法で合成されています。 これは、廃棄物を削減し、効率を向上させることを目的としたグリーンケミストリーの原則と一致しています .

新規用途

TFMP誘導体の新規用途を探求する研究は続いています。 この化合物は、フッ素の物理化学的特性とピリジン環のユニークな組み合わせを備えているため、将来的に多くの新しい用途が発見されると予想されます .

将来の方向性

Trifluoromethylpyridine and its intermediates, including “2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of these compounds are expected to continue to be an important research topic in the future.

特性

IUPAC Name |

(2-methylpyridin-4-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHAPJJOHIYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193969 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-08-7 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,6-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1421459.png)

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)